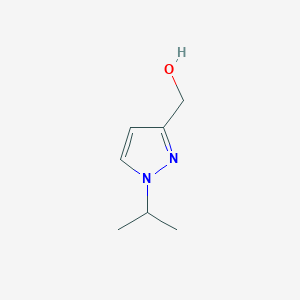

(1-isopropyl-1H-pyrazol-3-yl)méthanol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Recherche pharmaceutique

Les composés pyrazole, y compris les dérivés comme le « (1-isopropyl-1H-pyrazol-3-yl)méthanol », sont connus pour leurs effets pharmacologiques divers. Ils ont été étudiés pour leurs activités antileishmaniennes et antimalariennes potentielles, certains composés montrant des résultats prometteurs dans l'inhibition de la croissance de ces parasites .

Synthèse chimique

L'échafaudage pyrazole est une structure polyvalente en synthèse chimique. Il peut être utilisé pour produire de nouveaux hétérocycles, essentiels au développement de nouveaux médicaments et de nouveaux matériaux .

Science des matériaux

En science des matériaux, les dérivés du pyrazole peuvent être utilisés comme blocs de construction pour créer de nouveaux matériaux présentant les propriétés souhaitées. Les scientifiques ont de l'expérience dans l'utilisation de ces composés pour diverses applications en science des matériaux .

Chimie computationnelle

Les dérivés du pyrazole ont été utilisés dans des études computationnelles pour prédire leurs interactions avec les cibles biologiques. Les scores d'amarrage de certains composés pyrazole indiquent leur affinité de liaison potentielle, ce qui est crucial pour la conception de médicaments .

Chimie analytique

La vérification structurale des composés contenant du pyrazole, y compris leurs dérivés isopropyliques, est essentielle en chimie analytique. Des techniques comme FTIR et RMN sont utilisées pour confirmer les structures des composés synthétisés .

Demandes de brevets

Les polymorphes cristallins des dérivés du pyrazole ont été brevetés, ce qui indique leur importance dans les formulations pharmaceutiques et comme intermédiaires dans les synthèses chimiques .

Mécanisme D'action

Target of Action

Pyrazoline derivatives, which include (1-isopropyl-1h-pyrazol-3-yl)methanol, are known to be pharmacologically active scaffolds . They are present in various marketed pharmacological agents of different categories .

Mode of Action

It’s worth noting that pyrazoline derivatives have been found to bind with high affinity to multiple receptors , which suggests that (1-isopropyl-1H-pyrazol-3-yl)methanol may interact with its targets in a similar manner.

Biochemical Pathways

Pyrazoline derivatives are known to have a broad range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad-spectrum utility of pyrazoline derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Orientations Futures

The future directions for research on “(1-isopropyl-1H-pyrazol-3-yl)methanol” could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, or catalysis. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile .

Analyse Biochimique

Biochemical Properties

(1-isopropyl-1H-pyrazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are crucial for mitigating oxidative damage in cells. Additionally, (1-isopropyl-1H-pyrazol-3-yl)methanol can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of (1-isopropyl-1H-pyrazol-3-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (1-isopropyl-1H-pyrazol-3-yl)methanol has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation . It also affects gene expression by upregulating genes involved in antioxidant defense mechanisms . Furthermore, this compound can enhance cellular metabolism by increasing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, (1-isopropyl-1H-pyrazol-3-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, influencing their activity. For instance, (1-isopropyl-1H-pyrazol-3-yl)methanol can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . This inhibition can result in changes in gene expression and cellular responses. Additionally, (1-isopropyl-1H-pyrazol-3-yl)methanol can modulate enzyme activity by acting as an allosteric regulator .

Temporal Effects in Laboratory Settings

The temporal effects of (1-isopropyl-1H-pyrazol-3-yl)methanol in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that (1-isopropyl-1H-pyrazol-3-yl)methanol remains stable under physiological conditions for extended periods . Prolonged exposure to high temperatures or extreme pH levels can lead to its degradation . Long-term effects on cellular function have also been observed, with sustained exposure resulting in enhanced antioxidant capacity and reduced oxidative stress .

Dosage Effects in Animal Models

The effects of (1-isopropyl-1H-pyrazol-3-yl)methanol vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative damage and improving metabolic function . At high doses, (1-isopropyl-1H-pyrazol-3-yl)methanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without adverse effects .

Metabolic Pathways

(1-isopropyl-1H-pyrazol-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of (1-isopropyl-1H-pyrazol-3-yl)methanol .

Transport and Distribution

The transport and distribution of (1-isopropyl-1H-pyrazol-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, (1-isopropyl-1H-pyrazol-3-yl)methanol can accumulate in specific tissues, such as the liver and kidneys . This distribution pattern can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of (1-isopropyl-1H-pyrazol-3-yl)methanol is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications . The presence of (1-isopropyl-1H-pyrazol-3-yl)methanol in these compartments allows it to interact with key biomolecules and exert its biochemical effects.

Propriétés

IUPAC Name |

(1-propan-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)9-4-3-7(5-10)8-9/h3-4,6,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTOEPVCZPKMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007513-29-2 | |

| Record name | [1-(propan-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

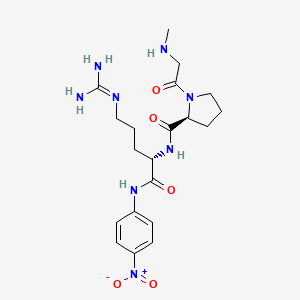

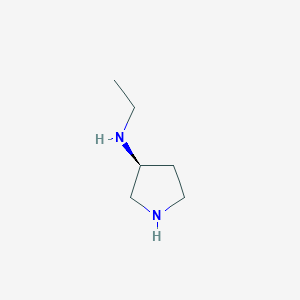

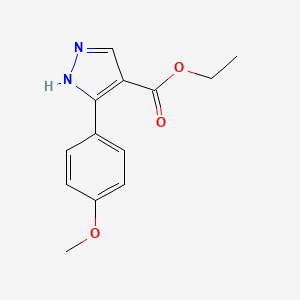

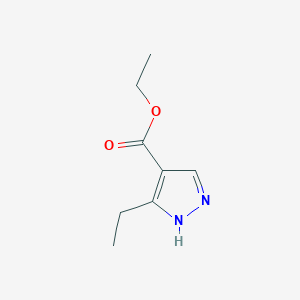

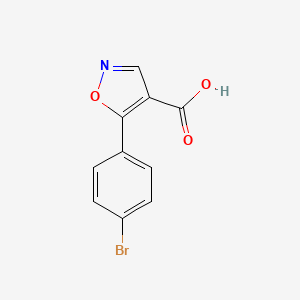

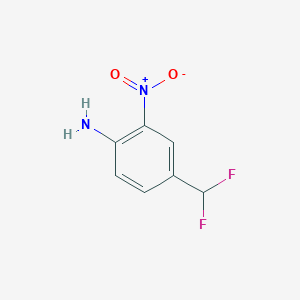

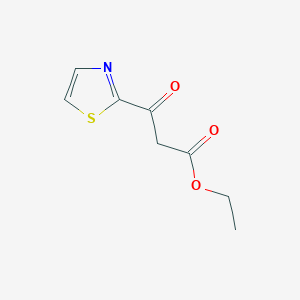

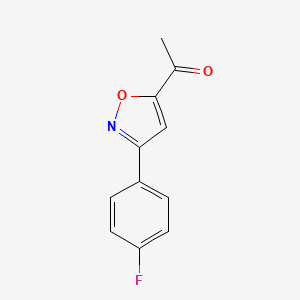

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)